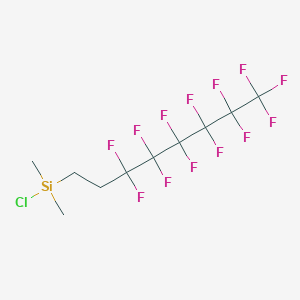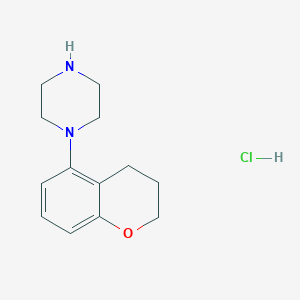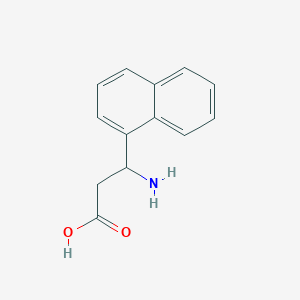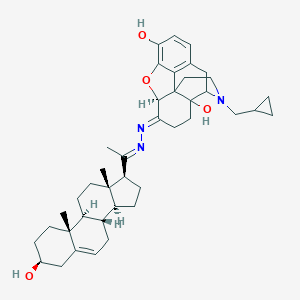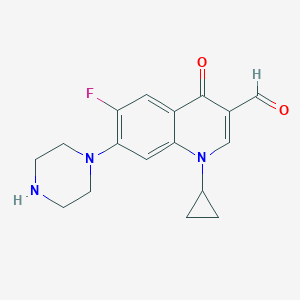
Cyclohexanol, 2-(4-(3-methoxyphenyl)-1-piperazinyl)-6-phenoxy-, dihydrochloride, (1-alpha,2-beta,6-beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol, 2-(4-(3-methoxyphenyl)-1-piperazinyl)-6-phenoxy-, dihydrochloride, (1-alpha,2-beta,6-beta)- is a chemical compound with a complex chemical structure. It is commonly known as L-745,870 and is used in scientific research for its pharmacological properties.
Wirkmechanismus
L-745,870 selectively binds to the dopamine D4 receptor and blocks its activation by dopamine. The dopamine D4 receptor is primarily expressed in the prefrontal cortex, an area of the brain that is involved in cognitive functions such as attention, working memory, and decision making. By blocking the activation of this receptor, L-745,870 modulates the activity of the prefrontal cortex and affects cognitive processes.
Biochemical and Physiological Effects
L-745,870 has been shown to modulate several biochemical and physiological processes in the brain. It has been shown to increase the release of acetylcholine in the prefrontal cortex and enhance cognitive performance in animal models. L-745,870 has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This suggests that L-745,870 may have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
L-745,870 has several advantages for lab experiments. It is a selective antagonist of the dopamine D4 receptor, which allows researchers to investigate the role of this receptor in various physiological and pathological conditions. L-745,870 has also been shown to have anxiolytic and antidepressant effects, which makes it a useful tool for studying the neurobiology of anxiety and depression.
However, there are also some limitations to using L-745,870 in lab experiments. It has a complex chemical structure, which makes it difficult to synthesize and purify. It also has a relatively short half-life, which limits its use in long-term studies.
Zukünftige Richtungen
There are several future directions for the study of L-745,870. One direction is to investigate its potential therapeutic effects in anxiety and depression. Another direction is to investigate its role in cognitive processes such as attention, working memory, and decision making. Additionally, the development of new and more selective dopamine D4 receptor antagonists may provide new insights into the role of this receptor in the brain.
Conclusion
L-745,870 is a complex chemical compound that has been extensively studied for its pharmacological properties. It is a selective antagonist of the dopamine D4 receptor and has been shown to modulate several biochemical and physiological processes in the brain. L-745,870 has advantages and limitations for lab experiments and has several future directions for research. Its pharmacological properties make it a useful tool for investigating the role of the dopamine D4 receptor in various physiological and pathological conditions.
Synthesemethoden
The synthesis of L-745,870 is a complex process that involves several steps. The first step involves the reaction of 3-methoxyphenylpiperazine with 1,2,3,4-tetrahydro-6,7-dimethoxy-1-phenylisoquinoline to form an intermediate compound. This intermediate is then reacted with phenoxyacetyl chloride to form the final product, L-745,870.
Wissenschaftliche Forschungsanwendungen
L-745,870 has been extensively studied for its pharmacological properties. It is a selective antagonist of the dopamine D4 receptor and has been used in several studies to investigate the role of this receptor in various physiological and pathological conditions. L-745,870 has also been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
CAS-Nummer |
108661-81-0 |
|---|---|
Molekularformel |
C23H32Cl2N2O3 |
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
(1R,2S,6R)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-phenoxycyclohexan-1-ol;dihydrochloride |
InChI |
InChI=1S/C23H30N2O3.2ClH/c1-27-20-10-5-7-18(17-20)24-13-15-25(16-14-24)21-11-6-12-22(23(21)26)28-19-8-3-2-4-9-19;;/h2-5,7-10,17,21-23,26H,6,11-16H2,1H3;2*1H/t21-,22+,23+;;/m0../s1 |
InChI-Schlüssel |
SKUWJYGIHMJSPR-LBMVOTDDSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)[C@H]3CCC[C@H]([C@@H]3O)OC4=CC=CC=C4.Cl.Cl |
SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCCC(C3O)OC4=CC=CC=C4.Cl.Cl |
Kanonische SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCCC(C3O)OC4=CC=CC=C4.Cl.Cl |
Andere CAS-Nummern |
108661-81-0 |
Synonyme |
(1-alpha,2-beta,6-beta)-2-(4-(3-Methoxyphenyl)-1-piperazinyl)-6-phenox ycyclohexanol 2HCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




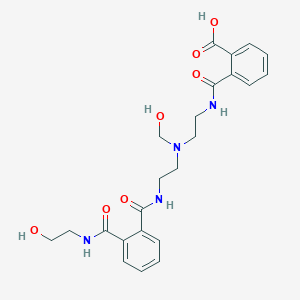
![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)

![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)
![1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B35134.png)

